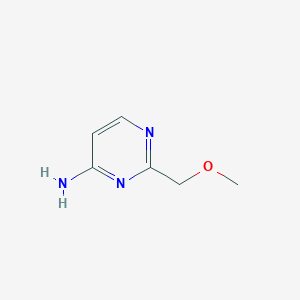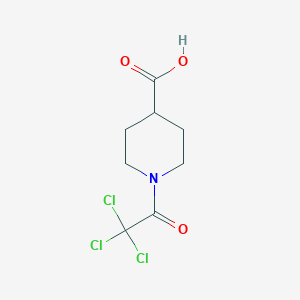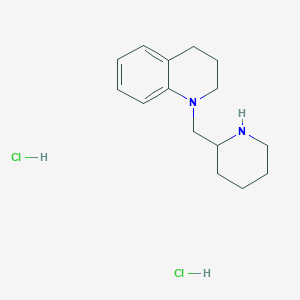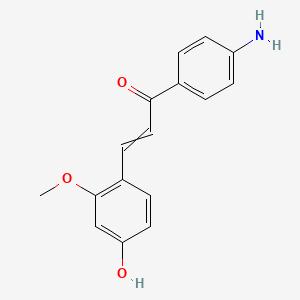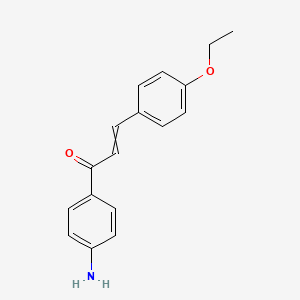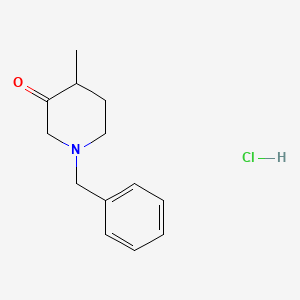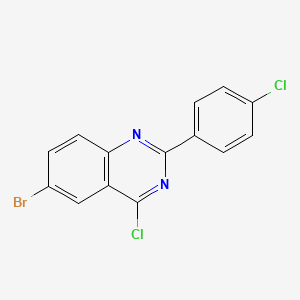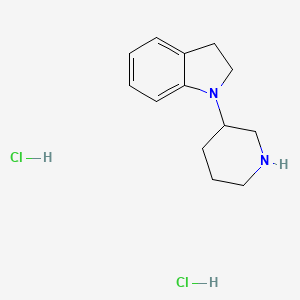
1-(3-哌啶基)吲哚二盐酸盐
描述
1-(3-Piperidinyl)indoline dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2 . It is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of 1-(3-Piperidinyl)indoline dihydrochloride consists of a piperidine ring attached to an indoline ring . The molecular weight of the compound is 275.21 g/mol.科学研究应用
合成和分子结构
在级联反应中的应用:如1-(3-哌啶基)吲哚二盐酸盐等吲哚酮衍生物已被用于级联反应,有效地组装复杂分子。这些衍生物在形成具有多个立体中心的多取代哌啶[1,2-a]吲哚化合物方面起着关键作用,显示出高达94%的产率和大于99%的对映选择性 (Zhao et al., 2014)。
合成螺[吲哚-哌啶]衍生物:1-(3-哌啶基)吲哚二盐酸盐用于合成螺[吲哚-3,4'-哌啶]化合物,这些化合物在药物研究中具有重要价值。这些化合物已被合成并评估其在各种生物活性中的表现,包括其作为抗抑郁药物的潜力 (Ong et al., 1983)。
化学氢储存:该化合物的衍生物已在氢储存的背景下进行研究,这对于车辆中的氢燃料电池至关重要。研究表明,与吲哚酮相似的哌啶类化合物,如1-(3-哌啶基)吲哚二盐酸盐,脱氢速度比吲哚酮慢,但氮原子周围的立体位阻可以显著增加它们的脱氢速率 (Dean et al., 2011)。
生物学和药理学研究
潜在的抗疟疾特性:研究表明,与1-(3-哌啶基)吲哚二盐酸盐密切相关的3-哌啶-4-基-1H-吲哚显示出作为新型抗疟疾化合物的潜力。这些化合物对疟原虫的耐药和敏感菌株均表现出活性,突显了它们在开发新型抗疟疾药物中的潜力 (Santos et al., 2015)。
5-羟色胺受体激动剂活性:哌啶基吲哚衍生物已被证明在大鼠大脑中是有效的5-羟色胺(5-HT)受体激动剂。这些化合物显著影响5-羟色胺水平,表明它们在神经和精神障碍治疗中的潜在用途 (Euvrard & Boissier, 1980)。
阿尔茨海默病中的胆碱酯酶抑制剂:吲哚衍生物,包括与1-(3-哌啶基)吲哚二盐酸盐相关的化合物,已被研究为胆碱酯酶抑制剂和抗氧化剂,用于治疗阿尔茨海默病。这些化合物表现出显著的神经保护作用,并显示出作为治疗阿尔茨海默病的多功能药物的潜力 (Yanovsky et al., 2012)。
抑制5-羟色胺摄取:与1-(3-哌啶基)吲哚二盐酸盐结构相似的3-(4-哌啶基烷基)吲哚已被确定为选择性的神经元5-羟色胺摄取抑制剂。这些化合物在生化测试和行为研究中显示出疗效,有助于它们在治疗情绪障碍中的潜在用途 (Gueremy et al., 1980)。
未来方向
作用机制
Target of Action
It is known that indole derivatives, which include 1-(3-piperidinyl)indoline dihydrochloride, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the cellular level . These interactions can lead to the treatment of various disorders in the human body .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(3-Piperidinyl)indoline dihydrochloride may affect multiple biochemical pathways and their downstream effects.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . These properties suggest that 1-(3-Piperidinyl)indoline dihydrochloride may have significant molecular and cellular effects.
生化分析
Biochemical Properties
1-(3-Piperidinyl)indoline dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to multiple receptors, which makes it a valuable compound for developing new therapeutic agents . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its stability and efficacy in biochemical reactions.
Cellular Effects
The effects of 1-(3-Piperidinyl)indoline dihydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in cell proliferation and apoptosis . Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 1-(3-Piperidinyl)indoline dihydrochloride involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Piperidinyl)indoline dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular processes, such as changes in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(3-Piperidinyl)indoline dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level must be reached to elicit a biological response.
Metabolic Pathways
1-(3-Piperidinyl)indoline dihydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the metabolism of certain amino acids and nucleotides . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 1-(3-Piperidinyl)indoline dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-(3-Piperidinyl)indoline dihydrochloride is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
1-piperidin-3-yl-2,3-dihydroindole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-6-13-11(4-1)7-9-15(13)12-5-3-8-14-10-12;;/h1-2,4,6,12,14H,3,5,7-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFPALLVJRSJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


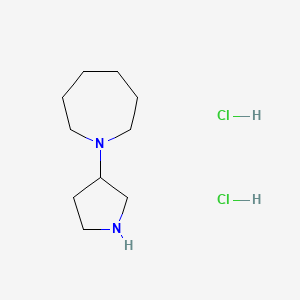
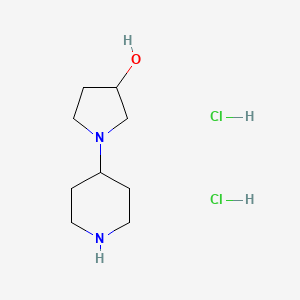
![1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol](/img/structure/B1392303.png)

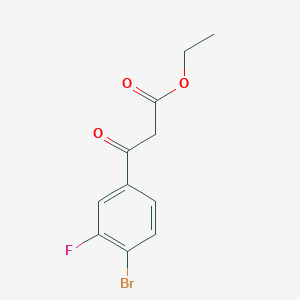
![3-(Chloromethyl)-4-[(2-chloro-5-nitrophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392309.png)

